5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H8F3NO2 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)11-4-2-1-3-9(11)8-5-6-12-10(7-8)13(20)14(21)19-12/h1-7H,(H,19,20,21) |
InChI Key |
HEFOSUKJFAOEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling-Based Methods
Another widely used approach is the Suzuki-Miyaura cross-coupling reaction, which couples a 5-bromoindole-2,3-dione intermediate with 2-(trifluoromethyl)phenylboronic acid or its derivatives. This method is favored for its high selectivity and yields (typically 70–90%) and is often assisted by microwave irradiation to reduce reaction times.
Detailed Preparation Procedures
Synthesis of 5-Bromoindole-2,3-dione Intermediate
Suzuki Coupling Reaction
- The 5-bromoindole-2,3-dione is reacted with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2) and a base such as potassium carbonate (K2CO3).
- Typical solvents include toluene, dioxane, or a mixture with water.
- Reaction conditions: 80–110 °C for 6–24 hours, sometimes under microwave irradiation to enhance efficiency.
- The product is purified by column chromatography or recrystallization to yield 5-[2-(trifluoromethyl)phenyl]-1H-indole-2,3-dione with yields ranging from 70% to 85%.
Radical Trifluoromethylation
- Indole or substituted indole precursors are treated with CF3SO2Na under oxidative conditions, often using oxidants like potassium persulfate (K2S2O8) or silver salts.
- The reaction is typically conducted in polar solvents such as acetonitrile or water at temperatures between 50–80 °C.
- This method allows direct trifluoromethylation on the aromatic ring, followed by oxidation to the indole-2,3-dione structure.
- Yields and selectivity depend on reaction time, temperature, and reagent stoichiometry.
Alternative Cyclization Methods
- Some syntheses start from substituted anilines, which are converted to hydroxyiminoacetanilides via reaction with chloral hydrate and hydroxylamine hydrochloride.
- Subsequent cyclization under acidic conditions (e.g., concentrated sulfuric acid) yields substituted isatins, which can be further functionalized.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Radical Trifluoromethylation | CF3SO2Na, oxidants (K2S2O8), 50–80 °C | 60–75 | Direct trifluoromethylation; scalable | Requires careful control of oxidation; moderate yields |
| Suzuki Coupling | 5-Bromoindole-2,3-dione, 2-(trifluoromethyl)phenylboronic acid, Pd catalyst, base, 80–110 °C | 70–85 | High selectivity and yield; versatile | Requires preparation of bromo intermediate; Pd catalyst cost |
| Cyclization from Anilines | Anilines, chloral hydrate, hydroxylamine hydrochloride, concentrated H2SO4 | 55–80 | Uses readily available starting materials | Multi-step; harsh acidic conditions |
Research Findings and Optimization Notes
- Microwave-assisted Suzuki coupling has been shown to reduce reaction times from hours to minutes while maintaining or improving yields.
- The choice of solvent and base in Suzuki coupling significantly affects the reaction efficiency; aqueous-organic solvent mixtures often improve solubility and catalyst activity.
- Radical trifluoromethylation methods require optimization of oxidant concentration to prevent over-oxidation or side reactions.
- Purification typically involves silica gel chromatography, with recrystallization from solvents like ethyl acetate or ethanol to achieve high purity suitable for biological testing.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ketone groups at positions 2 and 3 of the indole ring are electrophilic sites for nucleophilic attack. Key substitutions include:
Reagents and Conditions
-
Ammonia/Hydrazines : Reaction with 4-(4-methoxyphenyl)thiosemicarbazide in ethanol yields E/Z isomeric thiosemicarbazones via condensation at the C3 carbonyl group. The Z-isomer forms intramolecular N–H···N and C–H···S hydrogen bonds, stabilizing the product .
-
Thiols : Condensation with 2-amino-4-(trifluoromethyl)benzenethiol under reflux conditions produces spirocyclic benzothiazole derivatives through sequential nucleophilic attack and cyclization .
Products
| Reaction Partner | Major Product | Conditions |
|---|---|---|
| Thiosemicarbazide | 3-[4-(4-Methoxyphenyl)thiosemicarbazone] Z-isomer | Ethanol, reflux |
| Benzenthiol derivative | Spiro[benzothiazole-indole] hybrid | Reflux, catalytic base |
Cyclization Reactions
The indole-2,3-dione scaffold participates in cycloadditions and intramolecular cyclizations:
-
Spirocyclization : Reaction with 2-amino-4-(trifluoromethyl)benzenethiol generates a spirobenzothiazole-indole hybrid. X-ray crystallography confirms the spiro junction at C3, with bond angles consistent with tetrahedral geometry .
-
Fischer Indole Synthesis : While not directly observed for this compound, analogous indole-2,3-diones undergo Fischer cyclization with phenylhydrazines to form fused polycyclic systems .
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic substitution to the para position relative to the CF₃ group.
Halogenation :
-
Chlorination using Cl₂ in acetic acid introduces chlorine at the para position of the trifluoromethylphenyl ring, confirmed by LC-MS and NMR .
Nitration :
-
Nitrating agents (HNO₃/H₂SO₄) selectively nitrate the indole ring at position 5, forming 5-nitro derivatives .
Reduction Reactions
The diketone moiety is susceptible to reduction:
Agents and Outcomes
-
NaBH₄ : Partially reduces the C2 carbonyl to a hydroxyl group, forming 3-hydroxyindole derivatives.
-
LiAlH₄ : Fully reduces both carbonyls to CH₂ groups, yielding 2,3-dihydroxyindole .
Oxidation Reactions
Controlled oxidation modifies the indole ring:
-
KMnO₄/H₂O : Oxidizes the indole nitrogen, forming N-oxide derivatives.
-
H₂O₂/AcOH : Epoxidizes electron-rich regions of the aromatic system, though yields are moderate .
Radical Reactions
The trifluoromethyl group participates in radical-mediated processes:
Scientific Research Applications
5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The biological and physicochemical properties of indole-2,3-dione derivatives are highly dependent on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Position Matters : The ortho vs. para placement of the trifluoromethyl group on the phenyl ring (e.g., 5-[2-(CF₃)phenyl] vs. 5-[4-(CF₃)phenyl]) affects steric and electronic interactions. Para-substituted analogs may exhibit better target engagement due to reduced steric hindrance .
Functional Group Impact :
- Sulfonyl-piperidine derivatives (e.g., compound 26 in ) show potent antiviral activity (IC₅₀ ~1 mM) by binding to the S2 site of SARS-CoV 3CLpro. The sulfonyl group enhances hydrogen bonding and hydrophobic interactions .
- Trifluoromethylphenyl substitution (as in the target compound) may improve lipophilicity and metabolic stability compared to fluoro or trifluoromethoxy groups, but direct activity data are lacking .
- Thiosemicarbazone derivatives (e.g., compounds 47–116 in ) exhibit anti-interleukin-1 activity due to metal-chelating properties, a feature absent in the target compound .
Physicochemical Properties
- Metabolic Stability : CF₃ groups resist oxidative metabolism, extending half-life relative to methyl or methoxy analogs .
Q & A
Q. What experimental controls are critical in synthesizing fluorinated indole derivatives to avoid side reactions?
- Methodological Answer : Anhydrous conditions (e.g., DMF with K₂CO₃) prevent hydrolysis of trifluoromethyl groups. Monitoring reaction progress via TLC or LC-MS ensures intermediates (e.g., 5-fluoroindole precursors) do not degrade.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
